Cas no 1523412-62-5 (2(3H)-Benzoxazolone, 6-amino-3-(2-fluoroethyl)-)

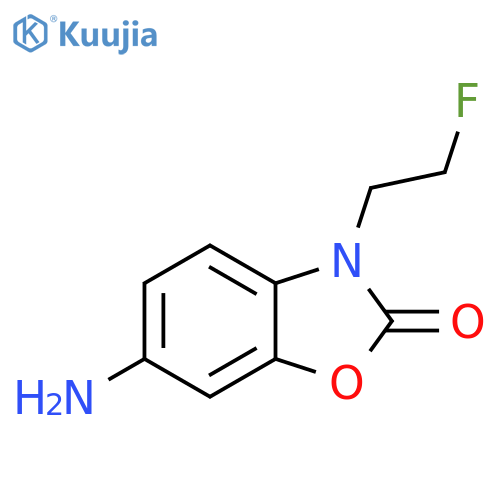

1523412-62-5 structure

商品名:2(3H)-Benzoxazolone, 6-amino-3-(2-fluoroethyl)-

2(3H)-Benzoxazolone, 6-amino-3-(2-fluoroethyl)- 化学的及び物理的性質

名前と識別子

-

- 2(3H)-Benzoxazolone, 6-amino-3-(2-fluoroethyl)-

- AKOS019260851

- 6-amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one

- 1523412-62-5

- EN300-804250

-

- インチ: 1S/C9H9FN2O2/c10-3-4-12-7-2-1-6(11)5-8(7)14-9(12)13/h1-2,5H,3-4,11H2

- InChIKey: PQUPLBWLZJTOIY-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC(N)=CC=C2N(CCF)C1=O

計算された属性

- せいみつぶんしりょう: 196.06480570g/mol

- どういたいしつりょう: 196.06480570g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 55.6Ų

じっけんとくせい

- 密度みつど: 1.377±0.06 g/cm3(Predicted)

- ふってん: 364.8±52.0 °C(Predicted)

- 酸性度係数(pKa): 4.19±0.20(Predicted)

2(3H)-Benzoxazolone, 6-amino-3-(2-fluoroethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-804250-0.1g |

6-amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one |

1523412-62-5 | 95% | 0.1g |

$867.0 | 2024-05-21 | |

| Enamine | EN300-804250-2.5g |

6-amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one |

1523412-62-5 | 95% | 2.5g |

$1931.0 | 2024-05-21 | |

| Enamine | EN300-804250-0.05g |

6-amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one |

1523412-62-5 | 95% | 0.05g |

$827.0 | 2024-05-21 | |

| Enamine | EN300-804250-0.25g |

6-amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one |

1523412-62-5 | 95% | 0.25g |

$906.0 | 2024-05-21 | |

| Enamine | EN300-804250-5.0g |

6-amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one |

1523412-62-5 | 95% | 5.0g |

$2858.0 | 2024-05-21 | |

| Enamine | EN300-804250-1.0g |

6-amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one |

1523412-62-5 | 95% | 1.0g |

$986.0 | 2024-05-21 | |

| Enamine | EN300-804250-10.0g |

6-amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one |

1523412-62-5 | 95% | 10.0g |

$4236.0 | 2024-05-21 | |

| Enamine | EN300-804250-0.5g |

6-amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one |

1523412-62-5 | 95% | 0.5g |

$946.0 | 2024-05-21 |

2(3H)-Benzoxazolone, 6-amino-3-(2-fluoroethyl)- 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

1523412-62-5 (2(3H)-Benzoxazolone, 6-amino-3-(2-fluoroethyl)-) 関連製品

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量